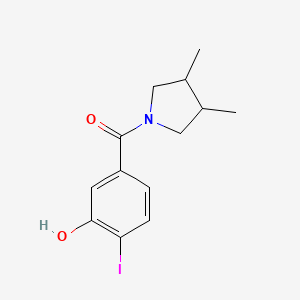![molecular formula C11H13FN2O3 B6631946 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid, also known as FMPMC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the amino acid leucine and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a range of biological effects, including the inhibition of tumor growth and the suppression of viral replication.
Biochemical and Physiological Effects:
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of angiogenesis. It has also been found to have antiviral and antimicrobial effects, making it a potential candidate for the development of new antiviral and antibiotic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid is its ability to selectively target certain enzymes and proteins in the body, making it a potentially useful tool for studying these targets in a laboratory setting. However, its relatively complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Orientations Futures
There are several potential directions for future research on 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid, including:
1. Further studies on the mechanism of action of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid, in order to better understand its biological effects and potential applications.
2. Development of new synthetic methods for 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid that are more efficient and scalable, in order to make it more widely available for research.
3. Exploration of the potential use of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections.
4. Investigation of the potential use of 3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid as a tool for studying the activity of specific enzymes and proteins in the body, in order to gain a better understanding of their biological functions.
Méthodes De Synthèse
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid can be synthesized through a multi-step process that involves the reaction of fluoro-2-pyridinecarboxylic acid with methylamine and isobutyl chloroformate. The resulting product is then further purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have a range of biological activities, including antitumor, antiviral, and antimicrobial effects.
Propriétés
IUPAC Name |
3-[(5-fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-7(11(16)17)6-14(2)10(15)9-4-3-8(12)5-13-9/h3-5,7H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMGCAITGEPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)



![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)


![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B6631917.png)
![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)
![2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid](/img/structure/B6631941.png)
![3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)

![4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6631967.png)
